

# Application Note: Quantification of Carvedilol Glucuronide in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Carvedilol glucuronide

Cat. No.: B600946

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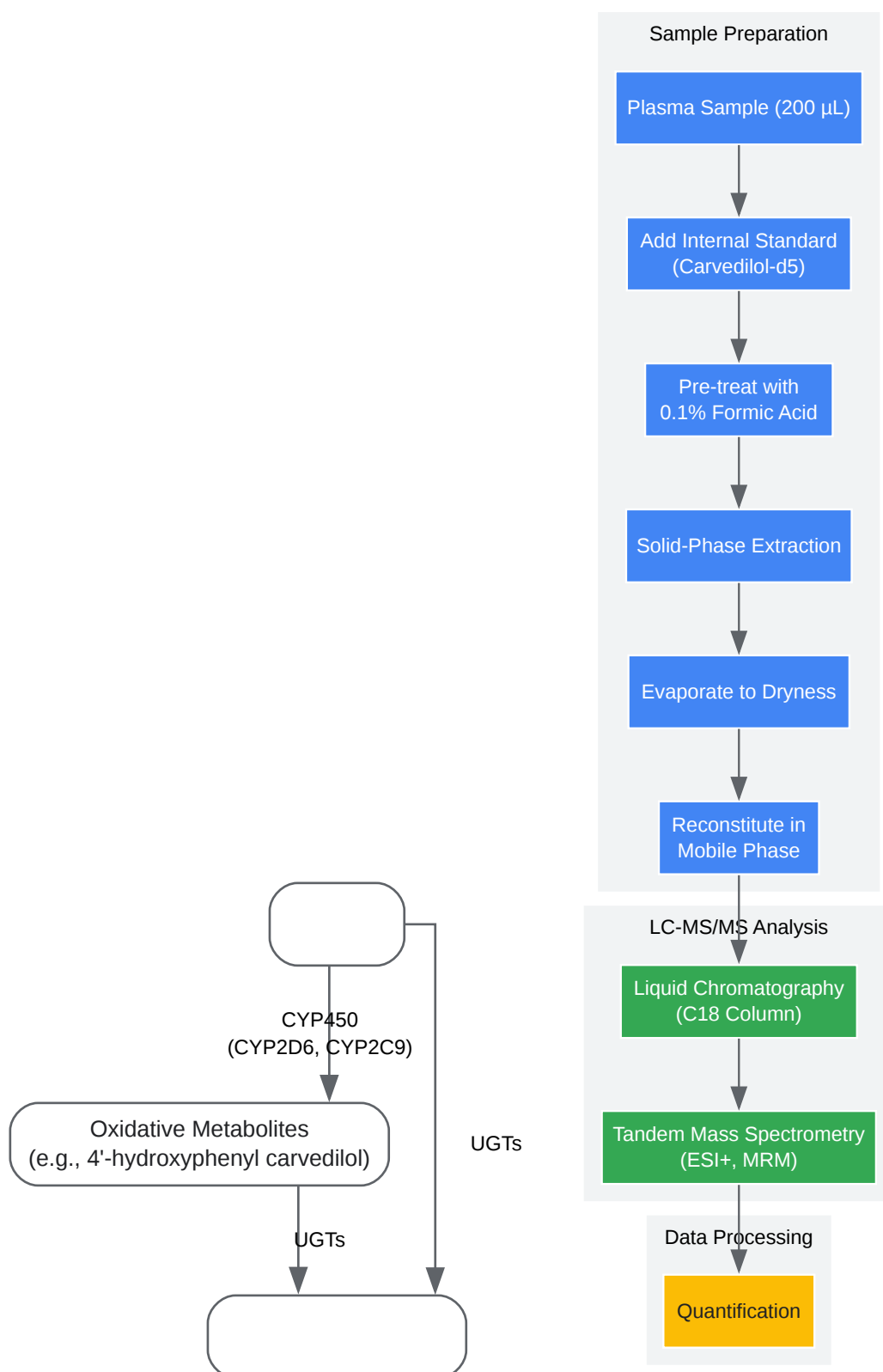
## Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1] The drug undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[1][2] The resulting metabolites are mainly excreted in the bile.[3] One of the major metabolites is **carvedilol glucuronide**, formed by the conjugation of carvedilol with glucuronic acid. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This application note presents a robust and sensitive LC-MS/MS method for the quantification of **carvedilol glucuronide** in human plasma. The described protocol utilizes solid-phase extraction for sample clean-up, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for selective and sensitive detection.

## Carvedilol Metabolism

Carvedilol is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, leading to the formation of hydroxylated and demethylated metabolites.[2][4] These phase I metabolites, along with the parent drug, can then undergo phase II conjugation reactions, with glucuronidation being a major pathway.[2]



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## References

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